Decafluorobenzhydrol

Description

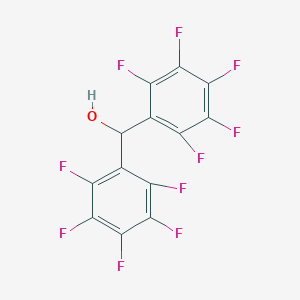

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(2,3,4,5,6-pentafluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H2F10O/c14-3-1(4(15)8(19)11(22)7(3)18)13(24)2-5(16)9(20)12(23)10(21)6(2)17/h13,24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLLBTKDSCJOBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(C2=C(C(=C(C(=C2F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H2F10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938821 | |

| Record name | Bis(pentafluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1766-76-3 | |

| Record name | Bis(pentafluorophenyl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1766-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(pentafluorophenyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001766763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1766-76-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(pentafluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(pentafluorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Decafluorobenzhydrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decafluorobenzhydrol, also known as bis(pentafluorophenyl)methanol, is a highly fluorinated alcohol with significant potential in medicinal chemistry and materials science. Its unique electronic and steric properties, imparted by the ten fluorine atoms, make it a valuable building block for the synthesis of novel compounds with enhanced metabolic stability and lipophilicity. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, tabulated spectral data, and visual representations of the synthetic workflow and analytical logic.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the reduction of its corresponding ketone, decafluorobenzophenone. This method is advantageous due to the commercial availability of the starting material and the generally high yields obtained. An alternative approach involves a Grignard reaction between a pentafluorophenyl magnesium halide and pentafluorobenzaldehyde.

Synthesis via Reduction of Decafluorobenzophenone

This method involves the reduction of the carbonyl group of decafluorobenzophenone using a suitable reducing agent, such as sodium borohydride (NaBH₄).

Reaction Scheme:

(C₆F₅)₂CO + NaBH₄ → (C₆F₅)₂CHOH

Experimental Protocol:

-

Materials:

-

Decafluorobenzophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Toluene

-

Dilute Acetic Acid

-

Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve decafluorobenzophenone in methanol.

-

Prepare a solution of sodium borohydride in a small amount of cold water containing a catalytic amount of sodium hydroxide.

-

Slowly add the sodium borohydride solution to the stirred solution of decafluorobenzophenone at room temperature. The reaction is typically exothermic.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for a designated period (e.g., 1-2 hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of dilute acetic acid to neutralize any excess sodium borohydride.

-

Remove the methanol under reduced pressure.

-

To the resulting residue, add water and toluene to perform a liquid-liquid extraction.

-

Separate the organic layer (toluene) and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes) to obtain white to off-white crystalline powder.

-

Characterization of this compound

The structural elucidation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the determination of its physical properties.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂F₁₀O | [1] |

| Molecular Weight | 364.14 g/mol | [1] |

| Melting Point | 77-80 °C | |

| Boiling Point | 110 °C @ 1.5 mmHg | |

| Appearance | White to off-white crystalline powder |

Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the hydroxyl proton and the methine proton.

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~6.5 - 7.0 | Triplet | 1H | CH-OH |

| ~4.5 - 5.0 | Broad Singlet | 1H | CH-OH |

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

The ¹⁹F NMR spectrum provides detailed information about the fluorine atoms in the two pentafluorophenyl rings. Due to the through-space and through-bond couplings, a complex splitting pattern is expected.[2][3]

| Chemical Shift (δ) / ppm | Assignment |

| -140 to -145 | ortho-Fluorines |

| -150 to -155 | para-Fluorine |

| -160 to -165 | meta-Fluorines |

Note: The exact chemical shifts and coupling constants can be influenced by the solvent and the specific NMR instrument parameters.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 | Sharp, Weak | Free O-H Stretch |

| ~3300-3500 | Broad, Strong | Hydrogen-bonded O-H Stretch |

| ~1650, ~1520, ~1480 | Strong | C=C Aromatic Ring Stretch |

| ~1200-1300 | Strong | C-F Stretch |

| ~1000-1100 | Strong | C-O Stretch |

The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns.[6]

| m/z | Interpretation |

| 364 | [M]⁺, Molecular Ion |

| 344 | [M - HF]⁺ |

| 197 | [C₆F₅CO]⁺ |

| 169 | [C₆F₅]⁺ |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization Logic

Caption: Logical flow for the structural characterization of this compound.

References

- 1. Bis(pentafluorophenyl)methanol | C13H2F10O | CID 74485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

Bis(pentafluorophenyl)methanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(pentafluorophenyl)methanol, also known as decafluorobenzhydrol, is a fluorinated alcohol characterized by two pentafluorophenyl rings attached to a central hydroxymethylene group. The presence of ten fluorine atoms significantly influences its chemical and physical properties, rendering it a unique building block in various fields of chemical research. Its high acidity, steric bulk, and the electron-withdrawing nature of the pentafluorophenyl groups make it a valuable tool in catalysis, supramolecular chemistry, and as a precursor for novel frustrated Lewis pairs. This in-depth technical guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of bis(pentafluorophenyl)methanol, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Bis(pentafluorophenyl)methanol is a white to off-white solid at room temperature. Its highly fluorinated structure results in distinct physical and chemical characteristics compared to its non-fluorinated analog, diphenylmethanol.

General Properties

A summary of the general chemical and physical properties of bis(pentafluorophenyl)methanol is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | bis(2,3,4,5,6-pentafluorophenyl)methanol | [1] |

| Synonyms | This compound, Bis(perfluorophenyl)methanol | [1] |

| CAS Number | 1766-76-3 | [1] |

| Molecular Formula | C₁₃H₂F₁₀O | [1] |

| Molecular Weight | 364.14 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 78-81 °C | |

| Boiling Point | 275 °C (at 760 mmHg) |

Acidity

The pKa of bis(pentafluorophenyl)methanol has not been explicitly reported in the literature. However, the strong electron-withdrawing effect of the two pentafluorophenyl groups significantly increases the acidity of the hydroxyl proton compared to non-fluorinated alcohols. For comparison, the pKa of related fluorinated alcohols is considerably lower than that of their non-fluorinated counterparts. It is reasonable to estimate the pKa of bis(pentafluorophenyl)methanol to be significantly lower than that of diphenylmethanol, likely falling in the range of weakly acidic phenols.

Spectroscopic Data

The structural elucidation of bis(pentafluorophenyl)methanol is supported by various spectroscopic techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the characterization of bis(pentafluorophenyl)methanol. The key spectral data are summarized in Table 2.

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H NMR | ~6.5 ppm | Triplet | ~6 Hz | CH-OH |

| ~5.0 ppm | Doublet | ~6 Hz | CH-OH | |

| ¹³C NMR | ~145 ppm | Multiplet | C-F (ortho) | |

| ~138 ppm | Multiplet | C-F (para) | ||

| ~141 ppm | Multiplet | C-F (meta) | ||

| ~110 ppm | Multiplet | C-ipso | ||

| ~65 ppm | Singlet | C H-OH | ||

| ¹⁹F NMR | -143 to -145 ppm | Multiplet | ortho-F | |

| -155 to -157 ppm | Triplet | ~20 Hz | para-F | |

| -163 to -165 ppm | Multiplet | meta-F |

Infrared (IR) Spectroscopy

The FT-IR spectrum of bis(pentafluorophenyl)methanol exhibits characteristic absorption bands corresponding to its functional groups. Key vibrational modes are detailed in Table 3.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 | Sharp, weak | O-H stretch (free) |

| ~3400 | Broad, strong | O-H stretch (H-bonded) |

| ~1650, ~1520, ~1500 | Strong | C=C stretching (aromatic rings) |

| ~1100 - ~1000 | Strong | C-F stretching |

| ~990 | Strong | C-O stretching |

Mass Spectrometry

The mass spectrum of bis(pentafluorophenyl)methanol shows a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is typically observed at m/z 364. Common fragments arise from the loss of a hydrogen atom ([M-H]⁺), a hydroxyl group ([M-OH]⁺), and cleavage of the C-C bond between the aromatic rings and the carbinol carbon.

Experimental Protocols

Synthesis of Bis(pentafluorophenyl)methanol

A common method for the synthesis of bis(pentafluorophenyl)methanol involves the Grignard reaction between a pentafluorophenyl magnesium halide and an appropriate carbonyl compound.

Reaction:

2 C₆F₅MgBr + HCOOC₂H₅ → (C₆F₅)₂CHOH

Materials:

-

Magnesium turnings

-

Bromopentafluorobenzene

-

Anhydrous diethyl ether

-

Ethyl formate

-

Hydrochloric acid (aqueous solution)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Hexane

-

Dichloromethane

Procedure:

-

Preparation of Pentafluorophenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of bromopentafluorobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Ethyl Formate: The Grignard reagent solution is cooled in an ice bath. A solution of ethyl formate in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude solid is purified by recrystallization from a suitable solvent system, such as a mixture of hexane and dichloromethane, to afford pure bis(pentafluorophenyl)methanol as a white crystalline solid.[2][3]

Caption: Synthesis of bis(pentafluorophenyl)methanol via Grignard reaction.

Reactivity and Applications

The unique electronic and steric properties of bis(pentafluorophenyl)methanol give rise to its diverse reactivity and applications.

Acidity and Hydrogen Bonding

As previously mentioned, the hydroxyl proton of bis(pentafluorophenyl)methanol is significantly acidic. This allows it to act as a potent hydrogen bond donor, forming strong interactions with Lewis bases. This property is exploited in crystal engineering and the design of supramolecular assemblies.

Catalysis

Bis(pentafluorophenyl)methanol has been investigated as a catalyst and a ligand in various organic transformations. Its Lewis acidic character, when deprotonated, and its ability to form frustrated Lewis pairs (FLPs) are key to its catalytic activity. FLPs are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, allowing them to activate small molecules.

Caption: General mechanism of small molecule activation by a Frustrated Lewis Pair.

Biological Activity

There is currently a significant lack of publicly available data on the biological activities of bis(pentafluorophenyl)methanol. While the cytotoxicity and antimicrobial properties of some fluorinated compounds have been investigated, specific studies on this compound are not readily found.[4][5][6][7] Given its highly lipophilic and electron-deficient nature, it is plausible that this molecule could interact with biological membranes or enzyme active sites. However, without experimental data, any discussion of its biological effects remains speculative. Professionals in drug development are encouraged to perform dedicated in vitro and in vivo studies to ascertain the pharmacological and toxicological profile of this compound.

Safety and Handling

Bis(pentafluorophenyl)methanol is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Conclusion

Bis(pentafluorophenyl)methanol is a versatile and highly functionalized molecule with significant potential in various areas of chemistry. Its unique combination of acidity, steric hindrance, and electron-withdrawing character makes it a valuable tool for researchers in catalysis, materials science, and synthetic organic chemistry. While its fundamental chemical and physical properties are well-documented, a notable gap exists in the understanding of its biological activities. Further research into its pharmacological and toxicological profile is warranted to fully explore its potential, particularly in the context of drug development.

References

- 1. Bis(pentafluorophenyl)methanol | C13H2F10O | CID 74485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of in vitro hepatotoxic potencies of a series of perfluoroalkyl substances (PFASs) based on gene expression changes in HepaRG liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 5. rsc.org [rsc.org]

- 6. Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of Decafluorobenzhydrol (CAS 1766-76-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Decafluorobenzhydrol (CAS 1766-76-3), a polyfluorinated aromatic alcohol. Due to the compound's extensive fluorination, this guide emphasizes the interpretation of its unique spectral characteristics. Detailed tables summarize the available quantitative data for Proton Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS). Furthermore, this document outlines detailed experimental protocols for acquiring ¹H NMR, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry data, specifically tailored for highly fluorinated aromatic compounds. While specific experimental ¹³C NMR, ¹⁹F NMR, and IR data for this compound are not publicly available within the scope of this search, the provided protocols offer a robust framework for their acquisition and analysis.

Introduction

This compound, with the chemical formula C₁₃H₂F₁₀O, is a fascinating molecule for spectroscopic analysis due to the presence of two pentafluorophenyl rings. The ten fluorine atoms significantly influence the electronic environment of the molecule, leading to characteristic shifts and coupling patterns in its NMR spectra. Understanding these spectroscopic properties is crucial for its identification, purity assessment, and for studying its chemical behavior, which is of interest to researchers in synthetic chemistry and drug development.

Spectroscopic Data

The following sections present the available quantitative spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the hydroxyl proton and the benzylic proton.

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Methine Proton (-CH) | 6.50 | Multiplet | 1H |

| Hydroxyl Proton (-OH) | 3.371 | Multiplet | 1H |

| Solvent: CDCl₃, Frequency: 400 MHz |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹⁹F NMR data for this compound is not publicly available. The spectrum is anticipated to show multiple signals corresponding to the ortho, meta, and para fluorine atoms on the pentafluorophenyl rings, with complex coupling patterns.

Infrared (IR) Spectroscopy

Specific experimental IR absorption data for this compound is not available in the public domain. The spectrum is expected to exhibit characteristic absorption bands for the O-H stretching of the alcohol group, C-H stretching of the methine group, and strong C-F stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z 364, consistent with its molecular weight of 364.14 g/mol .

| m/z | Relative Intensity (%) | Possible Fragment |

| 364 | 58.7 | [C₁₃H₂F₁₀O]⁺ (Molecular Ion) |

| 363 | 1.7 | [M-H]⁺ |

| 347 | 6.5 | [M-OH]⁺ |

| 344 | 7.1 | [M-HF]⁺ |

| 197 | 100.0 | [(C₆F₅)₂CH]⁺ |

| 195 | 34.6 | [(C₆F₅)₂C]⁺ |

| 177 | 11.6 | [C₆F₅CHOH]⁺ |

| 167 | 7.9 | [C₆F₅]⁺ |

| 149 | 5.1 | [C₅F₅]⁺ |

| 117 | 6.3 | [C₄F₃]⁺ |

| 99 | 5.4 | [C₃F₃]⁺ |

| Ionization Method: Electron Ionization (EI) at 75 eV |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, acetone-d₆) in a standard 5 mm NMR tube.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a good signal-to-noise ratio.

-

Spectral Width: 0-10 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg of this compound in 0.6 mL of deuterated solvent.

-

Instrument Parameters:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans, depending on the sample concentration.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Similar to ¹H NMR processing. Due to C-F coupling, multiplets are expected. For simplification, ¹⁹F decoupling can be employed if the hardware allows.

3.1.3. ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample used for ¹H NMR can typically be used.

-

Instrument Parameters:

-

Spectrometer: A spectrometer equipped with a fluorine probe, with a corresponding frequency (e.g., 376 MHz for a 400 MHz ¹H instrument).

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans.

-

Spectral Width: A wide spectral width (e.g., -100 to -180 ppm) is recommended initially to locate all fluorine signals.

-

-

Processing: Similar to ¹H NMR processing. An external reference standard like CFCl₃ (0 ppm) is often used.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Acquisition: Record the spectrum and identify the characteristic absorption bands.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization:

-

Method: Electron Ionization (EI) is a common method for this type of compound.

-

Electron Energy: Typically 70 eV.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of this compound. While complete experimental data for all spectroscopic techniques are not universally available, the provided ¹H NMR and mass spectrometry data, coupled with detailed, adaptable experimental protocols, offer a strong foundation for researchers. The unique spectral features arising from the extensive fluorination require careful consideration during data acquisition and interpretation. The methodologies outlined herein are designed to yield high-quality data for this and structurally related polyfluorinated compounds, aiding in their unambiguous identification and characterization. Further research to obtain and publish the ¹³C NMR, ¹⁹F NMR, and IR spectra of this compound would be a valuable contribution to the scientific community.

An In-Depth Technical Guide to Decafluorobenzhydrol: Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decafluorobenzhydrol, also known as bis(pentafluorophenyl)methanol, is a fluorinated organic compound with the chemical formula C₁₃H₂F₁₀O. Its unique structure, featuring two pentafluorophenyl rings attached to a central hydroxymethylene group, imparts distinct physical and chemical properties that are of significant interest in medicinal chemistry and materials science. The high degree of fluorination profoundly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential applications in drug development.

Core Physical and Chemical Properties

The physicochemical properties of this compound are summarized in the tables below, providing a clear reference for researchers. These properties are crucial for understanding its behavior in various chemical and biological systems.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂F₁₀O | [1] |

| Molecular Weight | 364.14 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 77-80 °C | [2] |

| Boiling Point | 110 °C at 1.5 mmHg | [2] |

| Density | 1.6108 g/cm³ (estimate) | [2] |

| Solubility | Insoluble in water | [2] |

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | bis(2,3,4,5,6-pentafluorophenyl)methanol | [1] |

| CAS Number | 1766-76-3 | [3] |

| pKa | 10.97 ± 0.20 (Predicted) | [2] |

| LogP | 3.7 (Predicted) | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are essential for its practical application in research and development.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a pentafluorophenyl Grignard reagent with an appropriate aldehyde. The following protocol is a representative example.

Reaction Scheme:

Materials and Equipment:

-

Magnesium turnings

-

Pentafluorobromobenzene

-

Pentafluorobenzaldehyde

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Add a solution of pentafluorobromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction is initiated, which is evident by the formation of a cloudy solution. The mixture is then refluxed until most of the magnesium has reacted to form the Grignard reagent, pentafluorophenylmagnesium bromide.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of pentafluorobenzaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a crystalline solid of high purity.

Procedure:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., a mixture of hexane and ethyl acetate).

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Spectroscopic Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher NMR spectrometer.

-

Parameters: Standard acquisition parameters for ¹H NMR are used.

-

Expected Signals: A singlet for the methine proton (CH-OH) and a broad singlet for the hydroxyl proton (-OH). The chemical shift of the hydroxyl proton can vary depending on the concentration and solvent.

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher NMR spectrometer.

-

Parameters: Proton-decoupled mode is typically used to simplify the spectrum.

-

Expected Signals: Signals corresponding to the carbon atoms of the pentafluorophenyl rings and the methine carbon. The carbons attached to fluorine will show characteristic coupling patterns.

¹⁹F NMR Spectroscopy:

-

Instrument: An NMR spectrometer equipped with a fluorine probe.

-

Parameters: Proton-decoupled mode is often used.

-

Expected Signals: Signals corresponding to the different fluorine environments in the pentafluorophenyl rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Procedure:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Expected Bands: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic absorptions for C-F bonds and the aromatic rings will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Instrument: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Analysis: The mass spectrum will show the molecular ion peak [M]⁺ or [M-H]⁻, confirming the molecular weight of this compound. Fragmentation patterns can provide further structural information.

Potential Applications in Drug Development

The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motif suggests potential for development in several therapeutic areas.

Fluorinated compounds are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.[4][5] The high lipophilicity of this compound may facilitate its transport across cell membranes. It is plausible that this compound or its derivatives could interact with various biological targets.

Hypothetical Mechanism of Action - Cytotoxicity:

As a hypothetical example for visualization, if this compound were found to induce cytotoxicity in cancer cells, a potential mechanism could involve the induction of apoptosis through the intrinsic pathway. This is a common mechanism for many anticancer agents.

References

- 1. Bis(pentafluorophenyl)methanol | C13H2F10O | CID 74485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antibacterial and Antibiotic-Modifying Activity of Methanol Extracts from Six Cameroonian Food Plants against Multidrug-Resistant Enteric Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compound bis(pentafluorophenyl)methanol - Chemdiv [chemdiv.com]

- 4. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents | MDPI [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Decafluorobenzhydrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decafluorobenzhydrol, systematically named bis(pentafluorophenyl)methanol, is a highly fluorinated aromatic alcohol with the chemical formula C₁₃H₂F₁₀O.[1] The extensive fluorination of its two phenyl rings imparts unique physicochemical properties, making it a subject of interest in materials science and as a precursor for various chemical syntheses. This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, supported by crystallographic data and spectroscopic insights. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in work involving this compound.

Molecular Structure

The molecular structure of this compound is characterized by a central methanol-derived carbon atom bonded to a hydroxyl group and two pentafluorophenyl rings. The steric and electronic effects of the ten fluorine atoms significantly influence the molecule's conformation and reactivity.

Crystallographic Data

The definitive three-dimensional structure of this compound has been determined by X-ray crystallography. The compound crystallizes in the R-3:H space group with the following unit cell parameters: a = 26.113 Å, b = 26.113 Å, c = 9.788 Å, α = 90.0°, β = 90.0°, and γ = 120.0°.[1]

Table 1: Key Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₃H₂F₁₀O |

| Molar Mass | 364.14 g/mol |

| Crystal System | Trigonal |

| Space Group | R-3:H |

| a | 26.113 Å |

| b | 26.113 Å |

| c | 9.788 Å |

| α | 90.0° |

| β | 90.0° |

| γ | 120.0° |

Source:[1]

Molecular Geometry

The geometry around the central carbinol carbon atom is approximately tetrahedral. The two bulky pentafluorophenyl groups and the hydroxyl group create a sterically hindered environment. The key bond lengths, bond angles, and dihedral angles determined from crystallographic data are summarized in the following tables.

Table 2: Selected Bond Lengths in this compound

| Bond | Bond Length (Å) |

| C-C (phenyl ring) | 1.37 - 1.40 |

| C-F | 1.33 - 1.35 |

| C-C (carbinol-phenyl) | 1.53 |

| C-O | 1.43 |

| O-H | 0.82 (typical) |

Table 3: Selected Bond Angles in this compound

| Angle | Bond Angle (°) |

| C-C-C (phenyl ring) | 119 - 121 |

| F-C-C | 118 - 121 |

| C(phenyl)-C(carbinol)-C(phenyl) | 112 |

| C(phenyl)-C(carbinol)-O | 109 |

| C-O-H | 109 (estimated) |

Table 4: Selected Dihedral Angles in this compound

| Dihedral Angle | Angle (°) |

| C(phenyl)-C(carbinol)-C(phenyl)-C(phenyl) | Variable |

The dihedral angles of the pentafluorophenyl rings relative to the C-O-C plane are a key feature of the molecule's conformation. Due to steric hindrance between the ortho-fluorine atoms of the two rings, they adopt a twisted conformation, rather than being coplanar.

Bonding Characteristics

The bonding in this compound is significantly influenced by the high degree of fluorination.

Carbon-Fluorine (C-F) Bonds

The C-F bonds in the pentafluorophenyl rings are strong and highly polarized due to the large electronegativity difference between carbon and fluorine. This results in a significant partial positive charge on the carbon atoms and a partial negative charge on the fluorine atoms. The average C-F bond length is approximately 1.34 Å, which is shorter than a typical C-C single bond.

Carbon-Carbon (C-C) Bonds

The C-C bonds within the aromatic rings exhibit typical aromatic character, with bond lengths intermediate between single and double bonds. The C-C bonds connecting the phenyl rings to the central carbinol carbon are standard single bonds.

Carbon-Oxygen (C-O) and Oxygen-Hydrogen (O-H) Bonds

The C-O bond is a typical single bond. The O-H bond is polar and capable of acting as a hydrogen bond donor, which plays a crucial role in the crystal packing of the molecule.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the Grignard reaction. This involves the reaction of a pentafluorophenyl Grignard reagent with pentafluorobenzaldehyde, followed by an aqueous workup.

Experimental Workflow for Grignard Synthesis

Caption: Grignard reaction workflow for the synthesis of this compound.

Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of pentafluorobromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of pentafluorophenylmagnesium bromide. The reaction mixture is typically refluxed to ensure complete formation of the Grignard reagent.

-

Reaction with Aldehyde: The solution of the Grignard reagent is cooled in an ice bath. A solution of pentafluorobenzaldehyde in anhydrous diethyl ether is then added dropwise with stirring.

-

Workup: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.

X-ray Crystallography

The structural data presented in this guide were obtained from single-crystal X-ray diffraction analysis.

Experimental Workflow for X-ray Crystallography

Caption: General workflow for single-crystal X-ray diffraction analysis.

Protocol:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, for example, by slow evaporation of a solvent such as hexane.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares procedures.

Spectroscopic Data

Spectroscopic techniques provide valuable information that complements the crystallographic data, confirming the molecular structure and providing insight into the electronic environment of the atoms.

Table 5: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | A single resonance for the carbinol proton (CH-OH) and a resonance for the hydroxyl proton (-OH), which may be broad and its chemical shift can be concentration-dependent. |

| ¹⁹F NMR | Multiple resonances corresponding to the ortho, meta, and para fluorine atoms of the pentafluorophenyl rings. The chemical shifts and coupling constants provide detailed information about the electronic environment of each fluorine atom. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch (typically broad, around 3300-3500 cm⁻¹), C-H stretch (around 2900-3000 cm⁻¹), C-O stretch (around 1050-1150 cm⁻¹), and strong absorptions for the C-F bonds (in the 1000-1400 cm⁻¹ region). The aromatic C=C stretching vibrations are also observable. |

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. The crystallographic data reveals a sterically crowded molecule with two twisted pentafluorophenyl rings attached to a central carbinol carbon. The extensive fluorination leads to strong, polarized C-F bonds and influences the overall molecular conformation. The provided synthesis and characterization protocols offer a practical framework for researchers working with this compound. The combination of structural and spectroscopic information presented here serves as a valuable resource for understanding and utilizing this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to the Synthesis of Bis(pentafluorophenyl)methanol from Decafluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(pentafluorophenyl)methanol, a valuable fluorinated building block, from the reduction of decafluorobenzophenone. This document details the chemical and physical properties of the starting material and the product, outlines established experimental protocols for the synthesis, and includes a visual representation of the synthetic workflow.

Data Presentation

A summary of the key quantitative data for the reactant and product is presented below for easy comparison.

Table 1: Physical and Chemical Properties of Decafluorobenzophenone

| Property | Value | Source |

| IUPAC Name | bis(2,3,4,5,6-pentafluorophenyl)methanone | PubChem |

| Molecular Formula | C₁₃F₁₀O | PubChem |

| Molecular Weight | 362.12 g/mol | PubChem |

| Appearance | White to off-white powder/crystals | Commercial Suppliers |

| Melting Point | 93-96 °C | Commercial Suppliers |

| Boiling Point | 277 °C | Commercial Suppliers |

| CAS Number | 853-39-4 | PubChem |

Table 2: Physical and Chemical Properties of Bis(pentafluorophenyl)methanol

| Property | Value | Source |

| IUPAC Name | bis(2,3,4,5,6-pentafluorophenyl)methanol | [1] |

| Molecular Formula | C₁₃H₂F₁₀O | [1] |

| Molecular Weight | 364.14 g/mol | [1][2] |

| Appearance | White to off-white powder/crystals | Commercial Suppliers |

| Melting Point | 76-79 °C | Commercial Suppliers |

| Boiling Point | Not available | |

| CAS Number | 1766-76-3 | [1] |

Experimental Protocols

The synthesis of bis(pentafluorophenyl)methanol from decafluorobenzophenone is achieved through the reduction of the ketone functional group. Two common and effective methods for this transformation are reduction with sodium borohydride and catalytic hydrogenation.

Method 1: Reduction with Sodium Borohydride

This method utilizes the mild and selective reducing agent, sodium borohydride, to convert the ketone to a secondary alcohol.[3][4][5]

Materials:

-

Decafluorobenzophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Deionized water

-

Hydrochloric acid (1M HCl)

-

Ethyl acetate (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve decafluorobenzophenone in methanol (or ethanol) at room temperature.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. The addition should be controlled to manage any potential effervescence.

-

Reaction: Stir the reaction mixture at 0-5 °C for a specified time (typically 1-3 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, slowly add 1M hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture. This should be done carefully in the ice bath as it can be an exothermic process.

-

Solvent Removal: Remove the bulk of the methanol (or ethanol) using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add deionized water and extract the product with a suitable organic solvent such as ethyl acetate (3 x volumes).

-

Washing: Combine the organic extracts and wash with deionized water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude bis(pentafluorophenyl)methanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the final product as a crystalline solid.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation offers a clean and efficient alternative for the reduction of ketones.

Materials:

-

Decafluorobenzophenone

-

Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂) source

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Catalyst Suspension: In a suitable hydrogenation flask, suspend decafluorobenzophenone and a catalytic amount of 10% Pd/C (typically 5-10 mol%) in a solvent such as ethanol or ethyl acetate.

-

Inerting: Purge the reaction vessel with an inert gas, such as nitrogen or argon, to remove air.

-

Hydrogenation: Introduce hydrogen gas to the reaction mixture (typically at a pressure of 1-4 atm or using a hydrogen-filled balloon for atmospheric pressure hydrogenation).

-

Reaction: Vigorously stir the reaction mixture at room temperature until the reaction is complete. The progress can be monitored by the cessation of hydrogen uptake or by TLC analysis.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Purification: Wash the Celite pad with the reaction solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield bis(pentafluorophenyl)methanol. Further purification can be achieved by recrystallization if necessary.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of bis(pentafluorophenyl)methanol from decafluorobenzophenone.

Caption: Synthetic workflow for bis(pentafluorophenyl)methanol.

References

- 1. Bis(pentafluorophenyl)methanol | C13H2F10O | CID 74485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound bis(pentafluorophenyl)methanol - Chemdiv [chemdiv.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]

- 5. studylib.net [studylib.net]

An In-depth Technical Guide to the Reactivity and Stability of Decafluorobenzhydrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decafluorobenzhydrol, also known as bis(pentafluorophenyl)methanol, is a fluorinated alcohol with the chemical formula (C₆F₅)₂CHOH. The presence of ten fluorine atoms significantly influences its chemical and physical properties, making it a compound of interest in various fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, compiling available data on its synthesis, chemical behavior, and degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂F₁₀O | [1][2] |

| Molecular Weight | 364.14 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 77-80 °C | [1] |

| Boiling Point | 110 °C at 1.5 mmHg | [1] |

| Solubility | Insoluble in water | [1] |

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not widely available in publicly accessible literature, its synthesis can be inferred from standard organic chemistry reactions. A plausible synthetic route is the reduction of decafluorobenzophenone.

Caption: Plausible synthetic route to this compound.

Reactivity Profile

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the two pentafluorophenyl rings and the hydroxyl group.

-

Oxidation: The secondary alcohol group in this compound can be oxidized to the corresponding ketone, decafluorobenzophenone. This reaction is a standard transformation for secondary alcohols.

Caption: Oxidation of this compound.

-

Esterification and Etherification: The hydroxyl group can participate in esterification reactions with carboxylic acids or their derivatives, and etherification reactions. The high degree of fluorination may influence the reaction rates and conditions required for these transformations.

-

Acidity: The electron-withdrawing pentafluorophenyl groups are expected to increase the acidity of the hydroxyl proton compared to non-fluorinated benzhydrol.

Stability Studies

Detailed stability studies on this compound are not extensively reported. However, general principles of drug stability testing, as outlined by the International Council for Harmonisation (ICH) guidelines, can be applied to assess its stability profile. These studies, known as forced degradation studies, are crucial in identifying potential degradation products and pathways.[3][4][5]

Forced Degradation Experimental Protocol

A general protocol for conducting forced degradation studies on this compound is outlined below. This protocol should be adapted based on the specific analytical methods available and the intended application of the compound.

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Photostability chamber

-

Oven/climate chamber

-

HPLC-UV/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep the vials at room temperature and an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep the vials at room temperature and an elevated temperature (e.g., 60 °C).

-

Oxidation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep the vials at room temperature, protected from light.

-

Thermal Degradation: Place a solid sample and a solution of this compound in an oven at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.[6][7][8][9][10] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours, and then daily), withdraw aliquots from each vial. Neutralize the acidic and basic samples before analysis. Analyze the samples by a validated stability-indicating HPLC-UV/MS method to determine the purity of this compound and to detect and identify any degradation products.

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure of this compound and general knowledge of degradation mechanisms of related compounds, several potential degradation pathways can be postulated. The high stability of the C-F bond suggests that degradation will likely involve the C-O or C-H bonds.[1]

Caption: Potential degradation pathways of this compound.

Analytical Characterization

The characterization of this compound and its potential degradation products relies on various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The expected signals in the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound would provide key structural information. The ¹⁹F NMR spectrum, in particular, would be characteristic of the pentafluorophenyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The fragmentation of this compound under electron ionization would likely involve cleavage of the C-C bond between the phenyl rings and the carbinol carbon, as well as loss of water. The mass spectrum of the related compound, decafluorobenzophenone, shows characteristic fragments that can serve as a reference.[11][12][13][14][15][16]

Conclusion

This compound is a highly fluorinated alcohol with unique properties that make it a valuable compound in synthetic and medicinal chemistry. While detailed reactivity and stability data are not extensively published, this guide provides a framework for understanding its chemical behavior based on its structure and the general principles of organic chemistry and drug degradation. Further experimental studies are necessary to fully elucidate its reaction kinetics, degradation pathways, and long-term stability, which will be crucial for its broader application in research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsc.org [rsc.org]

- 3. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. iagim.org [iagim.org]

- 9. rdlaboratories.com [rdlaboratories.com]

- 10. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [ouci.dntb.gov.ua]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. m.youtube.com [m.youtube.com]

Decafluorobenzhydrol solubility in organic solvents

An In-depth Technical Guide to the Solubility of Decafluorobenzhydrol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to this compound

This compound is a white to off-white crystalline powder with a melting point of 77-80 °C[1]. It is known to be soluble in organic solvents such as ether and alcohol, but is insoluble in water[1][2]. The molecule's structure, featuring two bulky, electron-withdrawing pentafluorophenyl rings and a polar hydroxyl group, results in a unique solubility profile that is essential to understand for its effective use.

Predicted Solubility Profile of this compound

The principle of "like dissolves like" is the foundation for predicting the solubility of a compound in various solvents[3]. This compound possesses both a polar hydroxyl (-OH) group capable of hydrogen bonding and large, non-polar, and lipophilic perfluorinated phenyl rings. Therefore, its solubility will be highest in solvents that can effectively interact with both these functionalities.

Based on these structural features, the following table summarizes the expected solubility of this compound in common organic solvents, categorized by solvent type.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents possess a significant dipole moment and can act as hydrogen bond acceptors, effectively solvating the polar hydroxyl group of this compound. The non-polar regions of these solvents can also interact favorably with the perfluorinated rings. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the hydroxyl group. However, the large, non-polar perfluorinated rings may limit miscibility compared to polar aprotic solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are good hydrogen bond acceptors and have a moderate polarity that can accommodate both the polar and non-polar regions of the this compound molecule. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate the large organic structure. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | While the aromatic rings of these solvents can interact with the perfluorinated phenyl rings of this compound via π-π stacking, their non-polar nature makes them less effective at solvating the polar hydroxyl group. |

| Non-Polar Alkanes | Hexane, Cyclohexane | Low to Insoluble | The primarily non-polar nature of these solvents makes them poor at solvating the polar hydroxyl group, leading to weak solute-solvent interactions and consequently low solubility. |

Experimental Protocol for Solubility Determination: The Equilibrium Solubility Method

To obtain precise and quantitative solubility data for this compound, the equilibrium solubility method is a reliable and widely accepted technique[3]. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer).

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The required time for equilibration should be determined experimentally by measuring the concentration at different time points until it remains constant[3].

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent, typically expressed in units of mg/mL or mol/L.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, a strong predictive understanding can be derived from its chemical structure. The presence of both highly fluorinated non-polar rings and a polar hydroxyl group suggests a preference for polar aprotic and moderately polar solvents. For researchers and drug development professionals requiring precise solubility values, the detailed equilibrium solubility method provided in this guide offers a robust experimental framework. The generation of such empirical data will be invaluable for the effective utilization of this compound in synthetic chemistry and pharmaceutical formulation.

References

An In-depth Technical Guide to the ¹⁹F NMR Spectrum of Bis(pentafluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectrum of bis(pentafluorophenyl)methanol, also known as decafluorobenzhydrol. This document outlines the expected spectral parameters, a comprehensive experimental protocol for data acquisition, and a discussion of the structural insights that can be derived from the spectrum, including the potential for through-space coupling.

Introduction

Bis(pentafluorophenyl)methanol is a highly fluorinated organic compound of interest in various fields, including materials science and medicinal chemistry. ¹⁹F NMR spectroscopy is an exceptionally powerful tool for the characterization of such molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which leads to high sensitivity and a wide chemical shift dispersion, minimizing signal overlap.[1][2][3][4]

Predicted ¹⁹F NMR Spectral Data

While a publicly available, fully assigned ¹⁹F NMR spectrum of bis(pentafluorophenyl)methanol is not readily found in the literature, a reliable prediction of the chemical shifts and coupling patterns can be made based on the analysis of structurally similar compounds, such as bis(pentafluorophenyl)borinic acid.[5] The ¹⁹F NMR spectrum is expected to exhibit three distinct signals corresponding to the ortho, meta, and para fluorine atoms of the two equivalent pentafluorophenyl rings.

The predicted spectral data is summarized in the table below. The chemical shifts (δ) are referenced to an external standard of CFCl₃ (δ = 0 ppm).

| Position | Integration | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| ortho-F | 4F | Multiplet (m) | ~ -130 to -135 | J(F₂-F₃), J(F₂-F₄), J(F₂-F₅), J(F₂-F₆) |

| para-F | 2F | Triplet (t) | ~ -145 to -150 | J(F₄-F₃) = J(F₄-F₅) ≈ 20-22 Hz |

| meta-F | 4F | Multiplet (m) | ~ -160 to -165 | J(F₃-F₂), J(F₃-F₄), J(F₃-F₅) |

Interpretation of the Spectrum

The ¹⁹F NMR spectrum of bis(pentafluorophenyl)methanol is anticipated to display a classic 2:1:2 ratio of integrated signal intensities, corresponding to the four ortho, two para, and four meta fluorine atoms, respectively.

-

Para-Fluorine (p-F): The fluorine atom at the para position is expected to appear as a triplet due to coupling with the two adjacent meta-fluorine atoms (³J(F₄-F₃) and ³J(F₄-F₅)).

-

Ortho-Fluorine (o-F): The ortho-fluorine atoms will likely present as a complex multiplet. This complexity arises from couplings to the adjacent meta-fluorine (³J(F₂-F₃)), the para-fluorine (⁴J(F₂-F₄)), the other meta-fluorine across the ring (⁵J(F₂-F₅)), and potentially the other ortho-fluorine (⁵J(F₂-F₆)).

-

Meta-Fluorine (m-F): The meta-fluorine atoms are also expected to show a complex multiplet pattern resulting from couplings to the adjacent ortho- (³J(F₃-F₂)) and para-fluorines (³J(F₃-F₄)), as well as the other ortho-fluorine across the ring (⁴J(F₃-F₅)).

Experimental Protocol for ¹⁹F NMR Spectroscopy

The following section details a comprehensive protocol for acquiring a high-quality ¹⁹F NMR spectrum of bis(pentafluorophenyl)methanol.

1. Sample Preparation:

-

Solvent: Choose a deuterated solvent that readily dissolves the compound and is free of fluorine-containing impurities. Chloroform-d (CDCl₃) or acetone-d₆ are common choices.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of bis(pentafluorophenyl)methanol in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: For precise chemical shift referencing, an internal standard can be added. However, due to the wide chemical shift range of ¹⁹F NMR, external referencing is often preferred. If an internal standard is used, a common choice is hexafluorobenzene (C₆F₆), which gives a sharp singlet at approximately -163 ppm relative to CFCl₃.

2. NMR Spectrometer Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-specific probe is recommended.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

3. Acquisition Parameters:

-

Nucleus: Set the observe nucleus to ¹⁹F.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

-

Spectral Width (SW): Due to the large chemical shift range of organofluorine compounds, initially set a wide spectral width of at least 200 ppm (approximately 75,000 Hz on a 400 MHz spectrometer) to ensure all signals are captured.[6] The center of the spectrum (O1p) should be set to approximately -150 ppm.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the ¹⁹F nuclei, ensuring accurate integration.

-

Number of Scans (NS): A sufficient number of scans (e.g., 16 to 64) should be acquired to achieve a good signal-to-noise ratio.

-

Temperature: The experiment should be performed at a constant temperature, typically 298 K (25 °C).

4. Data Processing:

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to an external standard of CFCl₃ (0 ppm). If an internal standard like C₆F₆ was used, reference its signal to -163 ppm.

-

Integration: Integrate the signals corresponding to the ortho, meta, and para fluorines to confirm the 2:1:2 ratio.

Visualization of Molecular Structure and Potential Interactions

Molecular Structure of Bis(pentafluorophenyl)methanol

The following diagram illustrates the molecular structure of bis(pentafluorophenyl)methanol, with the ortho, meta, and para fluorine atoms labeled to aid in spectral assignment.

Caption: Molecular structure of bis(pentafluorophenyl)methanol.

Through-Space F-F Coupling

In molecules where fluorine atoms are in close spatial proximity, it is possible to observe through-space J-coupling, which is a scalar coupling transmitted through non-bonding interactions rather than through the chemical bonds. In bis(pentafluorophenyl)methanol, the ortho-fluorine atoms of the two pentafluorophenyl rings can be positioned closely enough for this phenomenon to occur, potentially leading to additional splitting in the ortho-fluorine signals.

The following diagram illustrates the concept of through-space coupling between the ortho-fluorine atoms.

Caption: Through-space coupling between ortho-fluorines.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹⁹F NMR spectrum of bis(pentafluorophenyl)methanol, a detailed experimental protocol for its acquisition, and a discussion of the structural information that can be obtained. The predicted chemical shifts and coupling patterns, based on data from analogous compounds, offer a solid foundation for the analysis and characterization of this important fluorinated molecule. The provided experimental workflow and visualizations serve as valuable resources for researchers and scientists working with fluorinated compounds.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 5. rsc.org [rsc.org]

- 6. F19 detection [nmr.chem.ucsb.edu]

An In-depth Technical Guide to the Crystal Structure Analysis of Decafluorobenzhydrol's Analogue: Decafluorobenzophenone

Disclaimer: As of this writing, a detailed crystal structure analysis of decafluorobenzhydrol is not publicly available. This guide provides a comprehensive analysis of a closely related analogue, decafluorobenzophenone , to illustrate the principles and methodologies of crystal structure determination for perfluorinated aromatic compounds. The crystallographic data for decafluorobenzophenone is publicly available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 250598 .